molecular formula C17H24N2 B14744529 (2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole CAS No. 2407-83-2

(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole

Cat. No.: B14744529
CAS No.: 2407-83-2
M. Wt: 256.4 g/mol
InChI Key: QSPGBUOFJNDGBP-MFOYZWKCSA-N
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Description

2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its symmetrical structure and the presence of multiple methyl and ethyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole typically involves the condensation of appropriate pyrrole derivatives. The reaction conditions often include:

    Solvents: Commonly used solvents include ethanol, methanol, or dichloromethane.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C, to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and better yield management.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.

    Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different derivatives.

    Substitution: Halogenation or alkylation reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂) or alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield pyrrole-2-carboxylic acid derivatives.

    Reduction: Can produce fully saturated pyrrole derivatives.

    Substitution: Can result in halogenated or alkylated pyrrole compounds.

Scientific Research Applications

2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole involves its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carbaldehyde
  • 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid
  • 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-methanol

Uniqueness

2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is unique due to its symmetrical structure and the presence of multiple methyl and ethyl groups

Properties

CAS No.

2407-83-2

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole

InChI

InChI=1S/C17H24N2/c1-7-14-10(3)16(18-12(14)5)9-17-11(4)15(8-2)13(6)19-17/h9,18H,7-8H2,1-6H3/b17-9-

InChI Key

QSPGBUOFJNDGBP-MFOYZWKCSA-N

Isomeric SMILES

CCC1=C(/C(=C/C2=C(C(=C(N2)C)CC)C)/N=C1C)C

Canonical SMILES

CCC1=C(C(=CC2=C(C(=C(N2)C)CC)C)N=C1C)C

Origin of Product

United States

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